4-Bromo-2-fluorophenyl cyclopentyl ketone
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Overview
Description
4-Bromo-2-fluorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H12BrFO It is a ketone derivative that features both bromine and fluorine substituents on a phenyl ring, along with a cyclopentyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenyl cyclopentyl ketone typically involves the following steps:
Bromination and Fluorination: The starting material, phenyl cyclopentyl ketone, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
Cyclopentylation: The brominated and fluorinated phenyl compound is then subjected to a Friedel-Crafts acylation reaction with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
4-Bromo-2-fluorophenyl cyclopentyl ketone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl cyclopentyl ketone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 4-Bromo-2-chlorophenyl cyclopentyl ketone
- 4-Bromo-2-methylphenyl cyclopentyl ketone
- 4-Fluoro-2-methylphenyl cyclopentyl ketone
Comparison: 4-Bromo-2-fluorophenyl cyclopentyl ketone is unique due to the presence of both bromine and fluorine substituents, which can significantly impact its reactivity and biological activity compared to similar compounds with different substituents. The combination of these halogens can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADRIGCYYEHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642574 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-68-9 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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